molecular formula C8H15NO2 B2798441 Rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate CAS No. 2059914-94-0

Rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B2798441
CAS No.: 2059914-94-0
M. Wt: 157.213
InChI Key: VXQVHJJNBMOBOI-XPUUQOCRSA-N
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Description

Rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with a specific stereochemistry, indicating the presence of chiral centers at the 3rd and 4th positions of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methylation reactions where the pyrrolidine ring is constructed through cyclization reactions. Specific reagents and catalysts are employed to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (3r,4r)-4-methylpyrrolidine-3-carboxylate
  • Rac-methyl (3r,4r)-4-benzylpyrrolidine-3-carboxylate
  • Rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate

Uniqueness

Rac-methyl (3r,4r)-3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of methyl groups at the 3rd and 4th positions of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVHJJNBMOBOI-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@]1(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059914-94-0
Record name rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate
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